molecular formula C20H28BrP B3054292 Dibutyl(diphenyl)phosphanium bromide CAS No. 59386-53-7

Dibutyl(diphenyl)phosphanium bromide

Cat. No.: B3054292
CAS No.: 59386-53-7
M. Wt: 379.3 g/mol
InChI Key: FBZCRSXFMJWFGX-UHFFFAOYSA-M
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Description

Dibutyl(diphenyl)phosphanium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of two butyl groups and two phenyl groups attached to a central phosphorus atom, with a bromide ion as the counterion. It is often used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl(diphenyl)phosphanium bromide can be synthesized through the reaction of dibutylphosphine with diphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under mild conditions and can be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Dibutyl(diphenyl)phosphine.

    Substitution: Corresponding phosphonium salts with different anions.

Scientific Research Applications

Dibutyl(diphenyl)phosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism by which dibutyl(diphenyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in phase-transfer catalysis.

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used phosphine with three phenyl groups attached to the phosphorus atom.

    Tetrabutylphosphonium bromide: A quaternary phosphonium salt with four butyl groups attached to the phosphorus atom.

    Diphenylphosphine: A simpler phosphine with two phenyl groups attached to the phosphorus atom.

Uniqueness: Dibutyl(diphenyl)phosphanium bromide is unique due to its combination of butyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst and in applications requiring amphiphilic compounds.

Properties

IUPAC Name

dibutyl(diphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28P.BrH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCRSXFMJWFGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599706
Record name Dibutyl(diphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59386-53-7
Record name Dibutyl(diphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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